

The historical discovery and significance of pregnane in endocrinology.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pregnane*

Cat. No.: *B1235032*

[Get Quote](#)

An In-depth Technical Guide to the Historical Discovery and Significance of **Pregnane** in Endocrinology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnane, a C21 steroid hydrocarbon, serves as the foundational molecular framework for a vast array of biologically potent hormones, including progestogens and corticosteroids.[\[1\]](#)[\[2\]](#)[\[3\]](#) This technical guide provides a comprehensive overview of the historical milestones in the discovery of **pregnane** and its derivatives, their profound significance in the field of endocrinology, and their pivotal role in modern drug development. We delve into the key experiments that defined our understanding of these molecules, detail the intricate signaling pathways they govern, and present this information in a manner tailored for researchers, scientists, and professionals in drug development.

Historical Discovery of Pregnanne and its Derivatives

The story of **pregnane** is inextricably linked to the quest to understand the hormonal control of female reproduction.

Early Investigations and the Corpus Luteum

The journey began with the observation that the corpus luteum is essential for the establishment and maintenance of pregnancy.[\[4\]](#) In the late 1920s, George W. Corner and

Willard M. Allen demonstrated that extracts from the corpus luteum could maintain pregnancy in ovariectomized rabbits, coining the term "progestin" for the active substance.^{[4][5][6]} This pioneering work laid the physiological groundwork for the isolation of the specific hormone responsible.

Isolation and Structural Elucidation of Progesterone

Between 1928 and 1934, several research groups successfully purified the crystalline hormone from these extracts.^[5] The structural formula for this hormone, officially named progesterone, was determined by Adolf Butenandt in 1934.^[5] Butenandt also succeeded in converting **pregnanediol**, a urinary metabolite, into the chemically pure corpus luteum hormone, progesterone, a crucial step in confirming its structure.^{[5][7]} These discoveries established the first key biologically active derivative of the parent C21 steroid, which would come to be known as **pregnane**.^[2] Progesterone is chemically defined as a C21-steroid hormone with a **pregnane** skeleton carrying oxo groups at positions 3 and 20, and a double bond between C4 and C5.^[3]

The Marker Degradation: Revolutionizing Steroid Synthesis

A major breakthrough that transformed steroid chemistry and enabled the large-scale production of hormones was the development of the "Marker degradation" by Russell Earl Marker in the late 1930s and early 1940s.^{[8][9]} Marker discovered a method to synthesize progesterone from abundant and inexpensive plant-derived steroid sapogenins, such as diosgenin found in Mexican yams (*Dioscorea*).^{[8][10][11][12]} This three-step chemical process was revolutionary, making progesterone and other steroid hormones widely available for clinical and research purposes.^[8] In 1943, Marker's first large-scale application of this route produced 3 kilograms of progesterone, the largest single amount synthesized at that time.^[8] This innovation was fundamental to the subsequent development of hormonal contraceptives and anti-inflammatory corticosteroids, and it established Mexico as a global hub for steroid production.^{[8][10]}

The Significance of Pregnane in Modern Endocrinology

The discovery of **pregnane** and its derivatives has had a lasting impact, forming a cornerstone of endocrinology and pharmaceutical development.

A Foundational Structure in Steroid Nomenclature

Pregnane is the parent hydrocarbon for all C21 steroids.[\[2\]](#)[\[13\]](#) This classification is fundamental to steroid nomenclature, which categorizes steroid hormones based on their carbon skeleton:

- **Pregnanes** (C21): Progestogens (e.g., progesterone), Glucocorticoids (e.g., cortisol), and Mineralocorticoids (e.g., aldosterone).[\[14\]](#)
- Androstanes (C19): Androgens (e.g., testosterone).[\[14\]](#)
- Estranes (C18): Estrogens (e.g., estradiol).[\[14\]](#)

The stereochemistry of the **pregnane** nucleus, particularly at the junction of the A and B rings, gives rise to two important isomers: 5α -**pregnane** (allopregnane) and 5β -**pregnane**. This structural difference significantly influences the biological activity of their derivatives.[\[1\]](#)

Biosynthesis of Pregnane-Derived Hormones

All steroid hormones are synthesized from cholesterol. The initial and rate-limiting step is the conversion of cholesterol to pregnenolone, the common precursor for all steroid hormones, a reaction catalyzed by the enzyme CYP11A1 (P450scc) in the mitochondria.[\[13\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) From pregnenolone, various enzymatic pathways lead to the synthesis of the major classes of **pregnane**-derived hormones in the adrenal glands and gonads.[\[15\]](#)[\[18\]](#)

```
// Nodes cholesterol [label="Cholesterol (C27)", fillcolor="#F1F3F4", fontcolor="#202124"];  
pregnenolone [label="Pregnenolone (C21)\n(Progenitor Pregnane)", fillcolor="#FBBC05",  
fontcolor="#202124"]; progesterone [label="Progesterone", fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; hydroxy_preg [label="17 $\alpha$ -Hydroxypregnenolone", fillcolor="#F1F3F4",  
fontcolor="#202124"]; hydroxy_prog [label="17 $\alpha$ -Hydroxyprogesterone", fillcolor="#F1F3F4",  
fontcolor="#202124"]; deoxycortisol [label="11-Deoxycortisol", fillcolor="#F1F3F4",  
fontcolor="#202124"]; cortisol [label="Cortisol\n(Glucocorticoid)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; dhea [label="DHEA\n(Androgen Precursor)", fillcolor="#34A853",  
fontcolor="#FFFFFF"];
```

// Edges cholesterol -> pregnenolone [label=" CYP11A1\n(Rate-limiting step)"]; pregnenolone -> progesterone [label=" 3 β -HSD"]; pregnenolone -> hydroxy_preg [label=" CYP17A1\n(17 α -hydroxylase)"]; hydroxy_preg -> hydroxy_prog [label=" 3 β -HSD"]; progesterone -> hydroxy_prog [label=" CYP17A1\n(17 α -hydroxylase)"]; hydroxy_prog -> deoxycortisol [label=" CYP21A2"]; deoxycortisol -> cortisol [label=" CYP11B1"]; hydroxy_preg -> dhea [label=" CYP17A1\n(17,20-lyase)"]; } } Caption: Simplified overview of the biosynthesis of key **pregnane** derivatives.

Physiological Roles and Therapeutic Applications

Pregnane derivatives are vital for numerous physiological processes, and their synthetic analogues are cornerstones of modern medicine.[19]

- Progestogens (e.g., Progesterone): Essential for regulating the menstrual cycle and maintaining pregnancy.[5][7] Synthetic progestins, derived from the **pregnane** structure, are key components of hormonal contraceptives.[19]
- Glucocorticoids (e.g., Cortisol): These hormones, produced in the adrenal cortex, are critical regulators of metabolism, immune function, and the stress response.[20][21] Synthetic corticosteroids like prednisone and hydrocortisone are widely used as potent anti-inflammatory and immunosuppressive drugs.[19]
- Mineralocorticoids (e.g., Aldosterone): Also produced by the adrenal cortex, these hormones regulate electrolyte and water balance.
- Neurosteroids: Derivatives such as allopregnanolone modulate neurotransmitter receptors in the brain, exerting anxiolytic and sedative effects.[1]

Key Experimental Protocols and Methodologies

The study of **pregnane** and its derivatives has evolved from classical chemistry to sophisticated analytical techniques.

Early Isolation and Characterization

The initial isolation of progesterone in the 1930s relied on the fundamental techniques of organic chemistry. While detailed protocols from that era are not readily available in modern

databases, the general workflow would have included:

- Extraction: Pulverized corpus luteum tissue was subjected to sequential extraction with various organic solvents (e.g., ethanol, acetone, petroleum ether) to separate lipid-soluble compounds.
- Purification: The crude extract was purified through techniques like fractional crystallization, which separates compounds based on differences in solubility at varying temperatures.
- Characterization: The purity of the isolated crystals was assessed by determining their melting point. The molecular structure was gradually pieced together through chemical degradation studies and elemental analysis.

The Marker Degradation Workflow

Russell Marker's process for converting diosgenin to progesterone was a landmark in synthetic organic chemistry.[\[8\]](#)

```
// Nodes diosgenin [label="Diosgenin\n(from Mexican Yam)", fillcolor="#F1F3F4",  
fontcolor="#202124"]; step1 [label="Step 1: Acetolysis\n(Acetic Anhydride)",  
fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Oxidation\n(Chromium  
Trioxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Step 3: Side-Chain  
Cleavage\n(Sodium Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; progesterone  
[label="Progesterone", fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Edges diosgenin -> step1; step1 -> step2; step2 -> step3; step3 -> progesterone; } } Caption:  
High-level workflow of the Marker Degradation process.
```

Detailed Protocol Steps:

- Acetolysis: Diosgenin is treated with acetic anhydride. This step opens the pyran ring of the spiroketal side chain.[\[8\]](#)
- Oxidation: The resulting intermediate is then subjected to oxidative cleavage using chromium trioxide, which opens the furan ring.[\[8\]](#)

- Side-Chain Cleavage: The final step involves the elimination of the side chain to yield pregnadienolone acetate, which is then readily converted to progesterone.

Modern Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Today, the comprehensive analysis of **pregnane** derivatives and other steroids in biological fluids (a field known as steroidomics) is often performed using GC-MS.[22][23] This technique offers high resolution and specificity, making it a reference method for steroid profiling.[22][24]

```
// Nodes sample [label="Biological Sample\n(Urine, Serum)", fillcolor="#F1F3F4",  
fontcolor="#202124"]; extraction [label="Solid-Phase Extraction (SPE)\n(Isolate Steroids)",  
fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Enzymatic Hydrolysis\n(Cleave  
Conjugates)", fillcolor="#FBBC05", fontcolor="#202124"]; derivatization  
[label="Derivatization\n(Increase Volatility)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gc  
[label="Gas Chromatography (GC)\n(Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];  
ms [label="Mass Spectrometry (MS)\n(Detection & Identification)", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; data [label="Data Analysis\n(Quantification)", fillcolor="#F1F3F4",  
fontcolor="#202124"];  
  
// Edges sample -> extraction; extraction -> hydrolysis; hydrolysis -> derivatization;  
derivatization -> gc; gc -> ms; ms -> data; } } Caption: Experimental workflow for steroid  
profiling using GC-MS.
```

General GC-MS Protocol for Steroid Analysis:

- Sample Preparation: Steroids in samples like urine are often present as water-soluble sulfate and glucuronide conjugates.[23] An initial solid-phase extraction is used to isolate the steroid fraction.
- Hydrolysis: An enzymatic hydrolysis step (e.g., using β -glucuronidase/arylsulfatase) is required to cleave these conjugates and release the free steroids.[23]
- Derivatization: To improve the volatility and thermal stability of the steroids for gas chromatography, they must be derivatized.[23] A common method involves oximation followed by silylation (e.g., using methoxylamine HCl and trimethylsilyl imidazole).[25]

- GC Separation: The derivatized sample is injected into a gas chromatograph. An inert gas carries the vaporized sample through a long, thin capillary column. Different steroids travel through the column at different speeds based on their chemical properties, achieving separation.
- MS Detection: As the separated compounds exit the GC column, they enter a mass spectrometer. Here, they are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint" for identification and quantification.[\[23\]](#)

Signaling Pathways of Key Pregnane Derivatives

Pregnane-derived hormones exert their effects by binding to specific intracellular receptors, which then act as ligand-dependent transcription factors to regulate gene expression.

Progesterone Receptor (PR) Signaling

Progesterone's actions are mediated primarily by the nuclear progesterone receptor (PR).[\[26\]](#) The signaling pathway involves both classical genomic and rapid non-genomic mechanisms.

```
// Nodes prog [label="Progesterone", shape=ellipse, fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; pr [label="Progesterone Receptor (PR)\n(in Cytoplasm)",  
fillcolor="#F1F3F4", fontcolor="#202124"]; nucleus [label="Nucleus", shape=folder,  
fillcolor="#F1F3F4", fontcolor="#202124"]; dimer [label="PR Dimerization\n& Nuclear  
Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; dna [label="Binds to  
Progesterone\nResponse Elements (PREs) on DNA", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; gene [label="Regulation of\nTarget Gene Expression",  
fillcolor="#34A853", fontcolor="#FFFFFF"]; non_genomic [label="Rapid Non-Genomic  
Effects\n(e.g., MAPK activation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];  
  
// Edges prog -> pr; pr -> dimer; dimer -> nucleus; nucleus -> dna [style=invis]; dna -> gene  
[!head=nucleus]; pr -> non_genomic; } }
```

Caption: Overview of the progesterone receptor (PR) signaling pathway.

Genomic Pathway:

- Ligand Binding: Progesterone diffuses across the cell membrane and binds to its receptor (PR) in the cytoplasm or nucleus.[27]
- Conformational Change and Dimerization: Upon binding, the PR undergoes a conformational change, dissociates from chaperone proteins, and forms a dimer.[28]
- Nuclear Translocation and DNA Binding: The hormone-receptor complex translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[27]
- Gene Transcription: The bound receptor recruits co-activator or co-repressor proteins, modulating the transcription of genes that control processes like cell proliferation and differentiation.[26]

Non-Genomic Pathway: A subset of PR can also initiate rapid signaling events from the cytoplasm by activating kinase cascades, such as the MAPK pathway, which can in turn modulate the activity of transcription factors.[28][29]

Glucocorticoid Receptor (GR) Signaling

Glucocorticoids, like cortisol, signal through the glucocorticoid receptor (GR), which is found in the cytoplasm of nearly every cell in the body.[30]

```
// Nodes cortisol [label="Cortisol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gr [label="Glucocorticoid Receptor (GR)\nComplexed with Chaperones", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; translocation [label="GR Dissociation\n& Nuclear Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; dna [label="Binds to Glucocorticoid\nResponse Elements (GREs) on DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gene [label="Regulation of Target Genes\n(e.g., anti-inflammatory proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges cortisol -> gr; gr -> translocation; translocation -> nucleus; nucleus -> dna [style=invis]; dna -> gene [lhead=nucleus]; } } Caption: The classical glucocorticoid receptor (GR) signaling pathway.
```

Genomic Pathway:

- Ligand Binding: Cortisol binds to the GR in the cytoplasm, which is complexed with chaperone proteins.[31]
- Dissociation and Translocation: Ligand binding causes the dissociation of chaperones and the exposure of a nuclear localization signal. The activated GR then translocates into the nucleus.[31][32]
- Gene Regulation: In the nucleus, the GR dimer can regulate gene expression in several ways:
 - Direct Binding: It can directly bind to DNA sequences called glucocorticoid response elements (GREs) to activate gene transcription (transactivation).[30]
 - Tethering: It can bind to other transcription factors (like NF-κB or AP-1) to repress their activity, a key mechanism of its anti-inflammatory effects (transrepression).[30]

Quantitative Data Summary

While the seminal historical papers on **pregnane** discovery often lack the quantitative data tables common in modern publications, the fundamental properties of **pregnane** and its key derivatives are well-established.

Compound	Parent Structure	Molar Mass (g/mol)	Chemical Formula	Primary Site of Synthesis	Key Function
Pregnane	Pregnane	288.52	C ₂₁ H ₃₆	-	Parent hydrocarbon
Pregnenolone	Pregnane	316.48	C ₂₁ H ₃₂ O ₂	Adrenal Glands,	Universal precursor for all steroid hormones
				Gonads,	
				Brain	
Progesterone	Pregnane	314.46	C ₂₁ H ₃₀ O ₂	Corpus Luteum, Placenta, Adrenal Glands	Regulation of menstrual cycle and pregnancy
Cortisol	Pregnane	362.46	C ₂₁ H ₃₀ O ₅	Adrenal	Stress response,
				Cortex (Zona Fasciculata)	metabolism, immune suppression
Aldosterone	Pregnane	360.44	C ₂₁ H ₂₈ O ₅	Adrenal Cortex (Zona Glomerulosa)	Regulation of blood pressure and electrolytes

Conclusion

From its origins in the study of reproductive physiology to its central role in modern medicine, the story of **pregnane** is a testament to the power of chemical and biological research. The discovery of its structure and the development of methods for its synthesis have revolutionized endocrinology and led to the creation of life-changing therapeutics. For researchers and drug development professionals, a deep understanding of the history, chemistry, and biology of the **pregnane** family remains critical for innovating the next generation of steroid-based medicines and therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. grokipedia.com [grokipedia.com]
- 2. Pregnane - Wikipedia [en.wikipedia.org]
- 3. Progesterone | C21H30O2 | CID 5994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Progesterone - Historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 90 Years of progesterone: Ninety years of progesterone: the ‘other’ ovarian hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The history of natural progesterone, the never-ending story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marker degradation - Wikipedia [en.wikipedia.org]
- 9. Russell Earl Marker - Wikipedia [en.wikipedia.org]
- 10. Russell Earl Marker and the Beginning of the Steroidal Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 11. Russell Earl Marker and the Beginning of the Steroidal Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Russell Marker Creation of the Mexican Steroid Hormone Industry - Landmark - American Chemical Society [acs.org]
- 13. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The five major classes of steroid hormones [library.med.utah.edu]
- 15. esmed.org [esmed.org]
- 16. Cellular cholesterol delivery, intracellular processing and utilization for biosynthesis of steroid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Steroid Transport, Local Synthesis, and Signaling within the Brain: Roles in Neurogenesis, Neuroprotection, and Sexual Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Extra-adrenal glucocorticoid biosynthesis: Implications for autoimmune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pregn Derivatives in Steroid Chemistry: Essential Intermediates, Drug Discovery Innovations, and Latest Research Updates [nj-finechem.com]
- 20. studysmarter.co.uk [studysmarter.co.uk]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. mdpi.com [mdpi.com]
- 23. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gas Chromatography-Mass Spectrometry Profiling of Steroids in Times of Molecular Biology | Semantic Scholar [semanticscholar.org]
- 25. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 26. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 29. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 32. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The historical discovery and significance of pregnane in endocrinology.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1235032#the-historical-discovery-and-significance-of-pregnane-in-endocrinology>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com